molecular formula C23H23N3O7S B3457349 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide

2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide

Cat. No.: B3457349
M. Wt: 485.5 g/mol
InChI Key: NXCNCNCRVFGIIO-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s structure includes multiple functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the sulfonyl aniline derivative: Reacting 2-nitroaniline with a sulfonyl chloride derivative under basic conditions to form the sulfonyl aniline intermediate.

    Acylation reaction: The sulfonyl aniline intermediate is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions, including temperature, pressure, and the use of catalysts to increase yield and purity. The specific methods would depend on the scale of production and the desired application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active compound.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

    Chemical Research: Study of its reactivity and properties for developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide: Lacks the sulfonyl and nitro groups.

    2-(2-nitrophenyl)-N-(3-methylphenyl)acetamide: Lacks the dimethoxy groups.

Properties

IUPAC Name

2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O7S/c1-16-7-6-8-17(13-16)24-23(27)15-25(19-12-11-18(32-2)14-21(19)33-3)34(30,31)22-10-5-4-9-20(22)26(28)29/h4-14H,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCNCNCRVFGIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide
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2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide
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2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide
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2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide
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2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide
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2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide

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